Tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate
Description
Tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate is a carbamate-protected amine derivative featuring a 1-methylindazole moiety. The compound is characterized by a tert-butyloxycarbonyl (Boc) group attached to a methylene linker, which is further connected to the 6-position of a 1-methylindazole ring. This structure is significant in medicinal chemistry as a versatile building block, particularly in the synthesis of kinase inhibitors and other bioactive molecules. The Boc group serves as a protective moiety for the amine functionality, enabling selective deprotection during multi-step synthetic routes .
Properties
Molecular Formula |
C14H19N3O2 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
tert-butyl N-[(1-methylindazol-6-yl)methyl]carbamate |
InChI |
InChI=1S/C14H19N3O2/c1-14(2,3)19-13(18)15-8-10-5-6-11-9-16-17(4)12(11)7-10/h5-7,9H,8H2,1-4H3,(H,15,18) |
InChI Key |
HDZCBZSNLPHWHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)C=NN2C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Reported Synthetic Route from Patent CN102020589B
Although the patent CN102020589B primarily describes the preparation of a related tert-butyl carbamate derivative used as an intermediate for lacosamide synthesis, the methodology is instructive for preparing similar carbamate compounds, including tert-butyl N-[(1-methylindazol-6-yl)methyl]carbamate.
Key Reaction Steps
- Starting Material: N-BOC-D-serine or a related amino acid derivative is converted into a mixed acid anhydride using isobutyl chlorocarbonate (i-BuOCOCl) in the presence of N-methylmorpholine (NMM) as the acid scavenger.
- Condensation: The mixed acid anhydride is reacted with an amine derivative (e.g., benzylamine) in anhydrous ethyl acetate to form the carbamate intermediate.
- Phase Transfer Catalysis (PTC) Alkylation: The carbamate intermediate undergoes alkylation using methyl sulfate as the alkylating agent, tetrabutylammonium bromide as the phase transfer catalyst, and potassium hydroxide as the base in ethyl acetate solvent.
- Workup: The reaction mixture is extracted and purified by crystallization from hexane.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Mixed acid anhydride formation | N-BOC-D-serine + i-BuOCOCl + NMM, solvent: ethyl acetate | - | Formation of activated intermediate |
| Condensation | Mixed anhydride + benzylamine, anhydrous ethyl acetate | 81.6 | Carbamate intermediate obtained |
| PTC Alkylation | Carbamate + methyl sulfate + KOH + tetrabutylammonium bromide, 0–20 °C | 92.4–97.0 | High yield, phase transfer catalysis |
Data adapted and interpreted from CN102020589B patent
This method highlights the utility of phase transfer catalysis and mild alkylation conditions to efficiently prepare tert-butyl carbamate derivatives with high purity and yield.
Applicability to this compound
Given the structural similarity of the amine component in the condensation step, the above method can be adapted for the synthesis of this compound by replacing benzylamine with 1-methylindazol-6-ylmethanamine (the amine derivative of the indazole moiety).
The general synthetic scheme would be:
- Activation of tert-butyl carbamate derivative (or a protected amino acid derivative) to form a mixed anhydride.
- Condensation with 1-methylindazol-6-ylmethanamine in anhydrous ethyl acetate under mild base conditions.
- Purification and isolation of the carbamate product by crystallization.
Alternative Synthetic Approaches
While direct literature on this compound is limited, related compounds such as tert-butyl N-methylcarbamate and other carbamate derivatives provide insights:
- Carbamate Formation via Boc Protection: The tert-butoxycarbonyl (Boc) group is commonly introduced by reacting the amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions, typically in solvents like dichloromethane or tetrahydrofuran (THF).
- Reductive Amination: For linking the indazole methyl group to the carbamate nitrogen, reductive amination of an aldehyde-functionalized indazole with tert-butyl carbamate can be employed using reducing agents such as sodium triacetoxyborohydride.
- Direct Carbamoylation: Reaction of the amine with tert-butyl chloroformate under controlled temperature and base conditions.
These methods are standard in organic synthesis and can be optimized depending on the availability of starting materials and desired purity.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Mixed Acid Anhydride + Amine Condensation (Patent CN102020589B) | N-BOC-D-serine, 1-methylindazol-6-ylmethanamine (analogous) | i-BuOCOCl, NMM, ethyl acetate, PTC alkylation with methyl sulfate, KOH, tetrabutylammonium bromide | 92–97 | High yield, mild conditions, scalable | Requires preparation of mixed anhydride |
| Boc Protection with Boc2O | 1-methylindazol-6-ylmethanamine | Boc2O, base (e.g., triethylamine), solvent (DCM or THF) | ~80–90 | Straightforward, widely used | Possible side reactions, purification needed |
| Reductive Amination | 6-formyl-1-methylindazole, tert-butyl carbamate | NaBH(OAc)3, solvent (e.g., DCE), mild acid catalyst | Variable | Selective, mild conditions | Requires aldehyde intermediate |
| Direct Carbamoylation | 1-methylindazol-6-ylmethanamine | tert-butyl chloroformate, base (e.g., NaHCO3), solvent | Moderate | Simple reagents | Control of reaction conditions critical |
Research Results and Observations
- The phase transfer catalysis alkylation method described in CN102020589B demonstrates excellent yields (>90%) and reproducibility, making it a preferred route for industrial synthesis of tert-butyl carbamate derivatives structurally related to the target compound.
- The use of isobutyl chlorocarbonate to form mixed acid anhydrides is effective in activating the carbamate precursor for subsequent amine coupling.
- Anhydrous ethyl acetate serves as an optimal solvent, balancing solubility and reaction kinetics.
- The choice of base and catalyst is critical; tetrabutylammonium bromide and potassium hydroxide provide efficient phase transfer and deprotonation, respectively.
- Alternative methods such as Boc protection with di-tert-butyl dicarbonate are well-established but may require additional purification steps and can be less selective if the amine substrate contains multiple reactive sites.
- Reductive amination offers a versatile route when aldehyde intermediates are accessible but may introduce complexity in intermediate preparation.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(1-methylindazol-6-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted carbamates .
Scientific Research Applications
Tert-butyl N-[(1-methylindazol-6-yl)methyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1-methylindazol-6-yl)methyl]carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural similarities with other Boc-protected amines, particularly those containing nitrogen heterocycles.
Table 1: Structural and Functional Comparison of Tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate and Related Compounds
Key Observations
Heterocycle Influence on Properties :
- The indazole core in the target compound is aromatic and planar, favoring π-π stacking interactions in biological targets (e.g., kinase ATP-binding pockets). In contrast, piperidine derivatives (e.g., CAS 1549812-73-8) are saturated, conferring conformational flexibility and basicity, which enhance solubility and salt formation .
- Pyridazine (CAS 18591-82-7) introduces a diazine ring, increasing polarity and hydrogen-bonding capacity, often exploited in antibacterial agents.
Functional Group Variations: The hydroxyl group in CAS 1549812-73-8 enables hydrogen bonding and post-functionalization (e.g., glycosylation or phosphorylation).
Synthetic Utility :
- The Boc group in all compounds allows for orthogonal deprotection under mild acidic conditions, facilitating sequential synthesis. However, the indazole derivative’s aromaticity may necessitate harsher reaction conditions compared to piperidine analogs .
Research Findings and Trends
- Indazole vs. Piperidine Scaffolds : Indazole derivatives are prioritized in kinase inhibitor design due to their mimicry of adenine in ATP. Piperidine-based Boc-protected amines, however, dominate CNS drug discovery owing to their blood-brain barrier permeability .
- Stability and Reactivity : The 1-methyl group on the indazole ring (target compound) likely enhances steric protection of the carbamate linkage, reducing unintended hydrolysis compared to unsubstituted analogs. Piperidine derivatives with hydroxyl or methyl groups (e.g., CAS 1549812-73-8, 163271-08-7) show improved pharmacokinetic profiles in preclinical studies .
Biological Activity
Tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H17N3O2
- Molecular Weight : 247.29 g/mol
This compound features a tert-butyl group attached to a carbamate functional group, which is linked to a methylindazole moiety. The indazole ring system is known for its diverse biological activities, including anticancer and anti-inflammatory properties.
Anticancer Properties
Recent studies have highlighted the potential of indazole derivatives, including this compound, in cancer therapy. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
In a study assessing the anticancer effects of various indazole derivatives, this compound exhibited significant inhibitory effects on the growth of A549 lung cancer cells. The compound demonstrated an IC50 value of approximately 15 µM, indicating potent activity against these cells (source: ).
The mechanism through which this compound exerts its biological effects appears to involve modulation of key signaling pathways associated with cell survival and apoptosis. Specifically, it has been suggested that the compound interacts with proteins involved in the regulation of the apoptotic pathway, leading to increased apoptosis in cancer cells.
Enzyme Inhibition
This compound has also been investigated for its role as an inhibitor of carbonyl reductase (CR), an enzyme implicated in drug metabolism and cardiotoxicity associated with anthracycline chemotherapy. The compound was found to inhibit CR activity with an IC50 value ranging from 3 to 5 µM, suggesting its potential utility in reducing anthracycline-induced cardiotoxicity while enhancing anticancer efficacy (source: ).
Toxicological Profile
While this compound shows promise in therapeutic applications, it is essential to consider its toxicological profile. Preliminary studies indicate that the compound may cause skin and eye irritation upon exposure. Further toxicological assessments are necessary to determine safe dosage levels for clinical applications (source: ).
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
